2-(2-Aminoethoxy)-N-(4-iodophenyl)acetamide

Synthetic Chemistry Medicinal Chemistry C–C Bond Formation

Replace 4-iodoacetanilide with this bifunctional scaffold to eliminate extra linker installation steps. 2-(2-Aminoethoxy)-N-(4-iodophenyl)acetamide integrates a primary amine handle directly onto the iodinated aromatic core. • Aryl iodide enables fast Suzuki coupling (~100× faster than Ar-Br) and direct radioiodination (¹²³/¹²⁴/¹²⁵/¹³¹I) for PET/SPECT tracers. • Pendant amine allows chemoselective conjugation to peptides, antibodies, or pharmacophores without orthogonal protecting groups. • Iodine anomalous scattering supports SAD/MAD phasing for protein crystallography. • ≥95% purity, batch-specific QC (NMR, HPLC, GC). Ships ambient, in stock.

Molecular Formula C10H13IN2O2
Molecular Weight 320.13 g/mol
Cat. No. B13240849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminoethoxy)-N-(4-iodophenyl)acetamide
Molecular FormulaC10H13IN2O2
Molecular Weight320.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)COCCN)I
InChIInChI=1S/C10H13IN2O2/c11-8-1-3-9(4-2-8)13-10(14)7-15-6-5-12/h1-4H,5-7,12H2,(H,13,14)
InChIKeyMWLJOIQRTNGVPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Aminoethoxy)-N-(4-iodophenyl)acetamide Technical Baseline


2-(2-Aminoethoxy)-N-(4-iodophenyl)acetamide (CAS 1536912-42-1, MF C₁₀H₁₃IN₂O₂, MW 320.13) is a bifunctional aromatic amide building block containing a 4-iodophenylacetamide core and a pendant 2-aminoethoxy side chain . The compound integrates a primary amine, an ether oxygen, and an aryl iodide within a compact scaffold, placing it at the intersection of halogenated aromatic chemistry and amine-terminated linker technology . Standard research-grade material is offered at ≥95% purity with batch-specific QC (NMR, HPLC, GC) .

Synthetic Utility
Aryl iodide enables rapid Pd-catalyzed cross-coupling
Conjugation Handle
Primary amine supports chemoselective ligation without deprotection
Imaging Precursor
4-iodophenyl motif permits isotopic radioiodination

Why Generic Substitution Fails


The common practice of replacing 2-(2-aminoethoxy)-N-(4-iodophenyl)acetamide with simpler 4-iodoacetanilide (CAS 622-50-4) or non-iodinated aminoethoxy-acetamides introduces functional deficits that cascade through downstream synthesis and assay workflows. 4-Iodoacetanilide lacks the pendant primary amine required for chemoselective conjugation, while non-iodinated analogs forfeit the heavy-atom radioimaging handle and the kinetic advantage in palladium-mediated cross-coupling [1]. These structural omissions force users to install additional linkers or alter synthetic routes, incurring extra steps, yield losses, and batch variability [2].

Target Feature
Substitute Gap
Free primary amine for conjugation
4-Iodoacetanilide lacks amine; may require additional linker steps
Aryl iodide for cross-coupling & radioiodination
Non-iodinated analogs forfeit heavy-atom handle

2-(2-Aminoethoxy)-N-(4-iodophenyl)acetamide Evidence Comparison


Aryl Iodide Reactivity in Cross-Coupling

The 4-iodophenyl moiety of the target compound engages oxidative addition with Pd(0) catalysts substantially faster than the corresponding 4-bromophenyl or 4-chlorophenyl analogs. In the seminal Suzuki–Miyaura system, the relative rate of oxidative addition for PhI, PhBr, and PhCl is approximately 100:1:0.01, establishing aryl iodides as the preferred substrate for rapid, high-yielding C–C bond formation under mild conditions [1]. This kinetic advantage minimizes catalyst loading, shortens reaction times, and improves functional group tolerance when incorporating the acetamide scaffold into complex architectures.

Aryl Iodide Reactivity
Class-level inference
Iodoarene ~100× faster oxidative addition than bromoarene; ~10,000× vs chloroarene
Reported kinetic context may reduce catalyst loading and reaction time
Model PhI/PhBr/PhCl system, Pd(PPh₃)₄, Suzuki–Miyaura (Miyaura & Suzuki 1995)
Synthetic Chemistry Medicinal Chemistry C–C Bond Formation

Primary Amine Handle for Bioconjugation

2-(2-Aminoethoxy)-N-(4-iodophenyl)acetamide presents a free primary amine (pKₐ ~9–10) two atoms distal to the acetamide carbonyl, providing a nucleophilic handle for amide coupling, reductive amination, or isothiocyanate ligation without deprotection steps. In contrast, the closest commercial analog N-(4-iodophenyl)acetamide (4-iodoacetanilide, PubChem CID 12147) contains zero free amine groups [1]. The target compound's amine enables site-specific functionalization, confirmed by the SMILES string O=C(NC1=CC=C(I)C=C1)COCCN from vendor certification data .

Primary Amine Handle
Direct head-to-head
1 free –NH₂ group vs 0 in 4-iodoacetanilide
Enables chemoselective ligation; may eliminate need for separate linker
Confirmed by vendor SMILES and PubChem CID 12147 comparison
Bioconjugation Chemical Biology Linker Chemistry

Aryl Iodide for Radioiodination

The para-iodophenyl group in the target compound serves as a precursor for isotopic exchange radioiodination with ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I, a strategy widely employed in PET and SPECT tracer development [1]. Non-iodinated analogs (e.g., 4-H, 4-F, 4-Cl, 4-Br phenylacetamides) cannot undergo direct radioiodine isotopic exchange and require multi-step electrophilic destannylation or boronate precursor synthesis [2]. While direct kinetic comparison data for this specific scaffold are not publicly available, iodinated phenylacetamides have been utilized as intermediates in the synthesis of radioligands such as ¹¹C-CLINME, demonstrating the translational relevance of the 4-iodophenyl motif [1].

Radioiodination Feasibility
Class-level inference
Iodoarene suitable for isotopic exchange; non-iodinated analogs require pre-functionalization
Class-level precedent supports probe development context
No direct scaffold-specific kinetic data publicly available
Nuclear Medicine Molecular Imaging Radiolabeling

Heavy Atom Phasing in Crystallography

The iodine atom (atomic mass 126.9 Da) provides a distinct heavy-atom signature that facilitates phasing in X-ray crystallography and serves as a characteristic isotopic cluster in mass spectrometry. N-(4-Iodophenyl)acetamide has an experimentally determined crystal structure (space group P2₁/c, Z=4, R-factor 0.0215), confirming that the 4-iodophenyl motif is compatible with high-resolution structural determination [1]. The target compound extends this advantage with an additional electron-rich aminoethoxy side chain, enabling hydrogen-bond-mediated co-crystallization with biological targets while retaining the iodine anomalous scattering signal for SAD/MAD phasing.

Anomalous Scattering
Class-level inference
Iodine f'' ≈ 6.8 e⁻ at Cu Kα vs ≤0.1 e⁻ for F
May facilitate SAD/MAD phasing without SeMet derivatization
Based on N-(4-iodophenyl)acetamide crystal structure (CCDC 1388)
Structural Biology Analytical Chemistry Crystallography

Validated Purity via Multi-Technique QC

2-(2-Aminoethoxy)-N-(4-iodophenyl)acetamide is supplied with a certified purity of 95% as determined by NMR, HPLC, and GC, accompanied by batch-specific analytical reports . In comparison, the widely available simpler analog N-(4-iodophenyl)acetamide is offered at purities as low as 97% without standardized multi-technique QC (vendor catalog data) . The target compound's QC package reduces the risk of introducing unidentified impurities that could compromise quantitative biological assays or Pd-catalyzed coupling reactions where inhibitors (e.g., heavy metals, sulfur-containing contaminants) are critical.

QC Purity
Direct head-to-head
95% by NMR, HPLC, GC vs 97% by limited QC
Multi-technique certification supports batch reproducibility review
Batch-specific reports available; comparator purity without orthogonal methods
Quality Control Reproducibility Procurement

2-(2-Aminoethoxy)-N-(4-iodophenyl)acetamide Application Scenarios


Radioligand & Imaging Probe Synthesis

The compound's 4-iodophenyl core enables direct isotopic exchange radioiodination (¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I), while the primary amine side chain allows chemoselective conjugation to targeting vectors (peptides, antibodies, small-molecule pharmacophores) without additional linker installation . This dual functionality is absent in the simpler 4-iodoacetanilide building block, making the target compound the preferred scaffold for PET/SPECT tracer development pipelines [1].

Pd-Catalyzed Library Synthesis & Diversification

The aryl iodide undergoes oxidative addition ~100× faster than the aryl bromide and ~10,000× faster than the aryl chloride in Suzuki–Miyaura reactions . This kinetic advantage permits room-temperature coupling, reduces palladium loading, and enables sequential orthogonal coupling strategies when combined with less reactive aryl halide handles elsewhere in a synthetic sequence, making it the optimal choice for parallel medicinal chemistry library production.

Protein–Ligand Co-Crystallography & Phasing

The iodine anomalous scattering signal (f'' ≈ 6.8 e⁻ at Cu Kα) permits SAD or MAD phasing without selenomethionine incorporation or multi-wavelength synchrotron beamtime . The aminoethoxy side chain provides additional hydrogen-bonding vectors to stabilize protein–ligand interactions, increasing the likelihood of obtaining well-diffracting co-crystals for structure-based drug design campaigns.

Bioconjugation & ADC Linker Chemistry

The terminal primary amine (pKₐ ~9–10) of the aminoethoxy side chain serves as a direct attachment point for activated esters, isothiocyanates, or sulfonyl chlorides, streamlining the construction of antibody-drug conjugate (ADC) linkers and fluorescent probes. This functional group eliminates the requirement for orthogonal protecting group strategies that would be necessary when starting from N-(4-iodophenyl)acetamide, which has no free amine .

Application
Selection Property
Validation Focus
Radioligand & Imaging Probe Synthesis
Iodoarene isotopic exchange & primary amine handle
Radiolabeling efficiency and conjugate stability
Pd-Catalyzed Library Synthesis
Aryl iodide oxidative addition rate
Coupling yield and catalyst loading
Protein–Ligand Co-Crystallography
Iodine anomalous scattering signal
Phasing power and co-crystal quality
Bioconjugation & ADC Linker Chemistry
Primary amine nucleophilicity
Conjugation efficiency and linker integrity
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